![molecular formula C18H20ClN3OS B2773993 (E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride CAS No. 1274947-85-1](/img/structure/B2773993.png)

(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

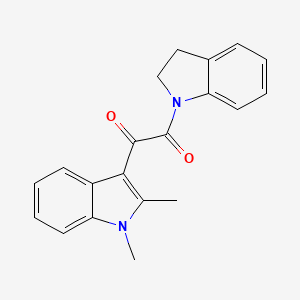

The compound is a complex organic molecule with multiple functional groups. It contains a methoxyphenyl group, a phenylpropenyl group, a sulfanyl group, and an amino group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the double bond in the methylidene group could potentially lead to geometric isomerism .Applications De Recherche Scientifique

The compound (E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride, also known as [(E)-3-Phenylprop-2-enyl] N’-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydrochloride, has several scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

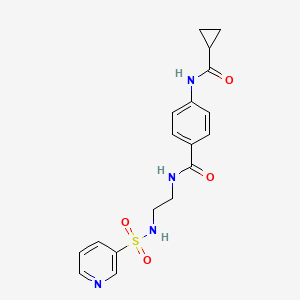

Amine Protection/Deprotection in Organic Synthesis

This compound can be used in the protection of amines during organic synthesis. The 2-methoxyphenyl moiety can act as a chemoselective protecting group, which can be removed under specific conditions without affecting other functional groups in the molecule .

Synthesis of Heterocyclic Compounds

The sulfanyl and imidoyl groups present in the compound provide reactive sites for cyclization reactions, which are crucial for the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals .

Molecular Probes for Biological Studies

Due to its structural complexity and the presence of multiple functional groups, this compound can be modified to create molecular probes. These probes can be used to study biological processes such as enzyme-substrate interactions or protein folding .

Material Science Applications

The compound’s ability to form stable complexes with metals can be exploited in material science, particularly in the creation of new types of polymers or coatings that have enhanced properties like increased thermal stability or electrical conductivity .

Development of Organic Light-Emitting Diodes (OLEDs)

Organic compounds with conjugated systems, such as this one, are often used in the development of OLEDs. The phenylprop-2-enyl group can contribute to the photophysical properties required for efficient light emission .

Drug Design and Discovery

The compound’s structure allows for high versatility in chemical modifications, making it a valuable scaffold in drug design. It can be used to synthesize potential pharmacophores, which can then be tested for various biological activities .

Orientations Futures

Propriétés

IUPAC Name |

[(E)-3-phenylprop-2-enyl] N'-[(E)-(2-methoxyphenyl)methylideneamino]carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.ClH/c1-22-17-12-6-5-11-16(17)14-20-21-18(19)23-13-7-10-15-8-3-2-4-9-15;/h2-12,14H,13H2,1H3,(H2,19,21);1H/b10-7+,20-14+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEINEABDAMZCDZ-KKVYUQPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NN=C(N)SCC=CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/N=C(\N)/SC/C=C/C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)

![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)